molecular formula C13H15N3S B1333924 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 590376-39-9

4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1333924
CAS RN: 590376-39-9
M. Wt: 245.35 g/mol
InChI Key: SUVDKGDAFNEOAN-UHFFFAOYSA-N
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Description

The compound 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. These derivatives are synthesized through intramolecular cyclization of thiosemicarbazides and are characterized by their thiol-thione tautomerism . The presence of the allyl group and the 2-phenylethyl moiety suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, starting from thiosemicarbazides and proceeding through cyclization reactions. For example, the synthesis of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved by reacting 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similar synthetic strategies could be applied to the synthesis of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, with appropriate modifications to incorporate the 2-phenylethyl group.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined using single-crystal X-ray diffraction, revealing a monoclinic space group . Density functional theory (DFT) and Hartree-Fock (HF) calculations are also employed to predict the molecular geometry, vibrational frequencies, and chemical shift values, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives exhibit a range of chemical reactivities, including the potential for tautomerism between thiol and thione forms. This tautomerism can be influenced by intramolecular hydrogen bonding and is often investigated using DFT calculations . Additionally, these compounds can undergo various chemical reactions, such as Mannich reactions, to yield a variety of functionalized derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a combination of experimental and theoretical methods. These compounds typically crystallize in monoclinic space groups and have densities around 1.3-1.4 g/cm³ . Their vibrational frequencies and chemical shifts are determined using spectroscopic methods and compared with theoretical calculations for confirmation. The molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and thermodynamic properties are also analyzed to understand the chemical reactivity and stability of these compounds .

Scientific Research Applications

Corrosion Inhibition

4-Allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is significant in corrosion inhibition. A study by Orhan et al. (2012) explored its use in protecting mild steel in acidic environments. The compound showed increased efficiency as a corrosion inhibitor with rising concentrations, forming protective films on mild steel surfaces (Orhan, Ercan, Koparir, & Soylemez, 2012).

Chemical Synthesis and Properties

The compound's role in chemical synthesis is highlighted by Mobinikhaledi et al. (2010), who synthesized novel Schiff bases containing 1,2,4-triazole rings. This process involved the compound as a precursor, demonstrating its utility in creating complex chemical structures (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Biological Activity

The compound's derivatives show promise in biological applications. Aksyonova-Seliuk et al. (2018) synthesized derivatives with potential biomedical applications, including anti-cancer and anti-inflammatory properties. These derivatives were odorless, insoluble in water, and soluble in organic solvents, hinting at their pharmaceutical potential (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Structural and Conformational Analysis

Karayel and Oezbey (2008) investigated the structural and conformational features of a related compound, providing insight into its biological activity. Their study used X-ray diffraction and molecular modeling, contributing to understanding the compound's chemical behavior (Karayel & Oezbey, 2008).

properties

IUPAC Name

3-(2-phenylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVDKGDAFNEOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395061
Record name 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

590376-39-9
Record name 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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